2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile
Overview
Description
2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a cyclopropyl-amino-methyl and amino-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopropyl-Amine Intermediate: This involves the reaction of cyclopropylamine with formaldehyde and hydrogen cyanide to form the cyclopropyl-amino-methyl intermediate.
Coupling with Benzonitrile: The intermediate is then coupled with benzonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzonitrile derivatives.
Scientific Research Applications
2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzamide
- 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzaldehyde
- 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzoic acid
Uniqueness
2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclopropyl-amino-methyl and amino-ethyl groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-7-8-16(13-5-6-13)10-12-4-2-1-3-11(12)9-15/h1-4,13H,5-8,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKBNMDLKLMSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196041 | |
Record name | Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353956-56-5 | |
Record name | Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353956-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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